molecular formula C21H17N5OS B12144915 1-(naphthalen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(naphthalen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12144915
M. Wt: 387.5 g/mol
InChI Key: YMGQVXYBUYPTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(naphthalen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone features a naphthalen-2-yl group linked to a sulfanyl ethanone moiety, which is further connected to a 1,2,4-triazole ring substituted with a pyrazin-2-yl group and a prop-2-en-1-yl chain.

Properties

Molecular Formula

C21H17N5OS

Molecular Weight

387.5 g/mol

IUPAC Name

1-naphthalen-2-yl-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H17N5OS/c1-2-11-26-20(18-13-22-9-10-23-18)24-25-21(26)28-14-19(27)17-8-7-15-5-3-4-6-16(15)12-17/h2-10,12-13H,1,11,14H2

InChI Key

YMGQVXYBUYPTRF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC=CN=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Reported Activity/Synthesis Evidence ID
1-(naphthalen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (Target) 1,2,4-Triazole + sulfanyl ethanone Naphthalen-2-yl, pyrazin-2-yl, prop-2-en-1-yl Hypothesized anticancer activity (inferred from naphthyl group)
2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanone 1,2,4-Triazole + sulfanyl ethanone Phenylsulfonyl, difluorophenyl, halogenated phenyl Synthesized via sodium ethoxide and α-halogenated ketone; no explicit activity reported
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione 1,2,4-Triazole-thione Naphthalen-1-yl, pyrrolyl methyl Anticancer activity (naphthyl-linked); coordination chemistry with metals studied
1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone 1,2,4-Triazole + sulfanyl ethanone 4-Chlorophenyl, quinolin-8-yloxymethyl Structural similarity suggests potential antimicrobial activity; detailed data not provided
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one 1,2,3-Triazole + propenone Naphthalen-2-yl, nitro group, methyl Structural focus on propenone moiety; synthesis via condensation under basic conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.